molecular formula C20H17BrN2O4S B611869 Y02224 CAS No. 1853988-48-3

Y02224

Numéro de catalogue: B611869
Numéro CAS: 1853988-48-3
Poids moléculaire: 461.33
Clé InChI: JTOXINSTQFVILZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Y02224 is a small-molecule bromodomain and extra-terminal (BET) inhibitor developed for targeted therapy in oncology, particularly for castration-resistant prostate cancer (CRPC). It belongs to a class of compounds designed to disrupt the interaction between BET proteins and acetylated histones, thereby modulating oncogene transcription . Preclinical studies highlight its high selectivity for BET bromodomains, with improved pharmacokinetic profiles compared to earlier inhibitors. Its discovery was motivated by the need for molecules with enhanced specificity and reduced off-target effects, addressing limitations observed in first-generation BET inhibitors like JQ1 .

Propriétés

Numéro CAS

1853988-48-3

Formule moléculaire

C20H17BrN2O4S

Poids moléculaire

461.33

Nom IUPAC

5-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3

Clé InChI

JTOXINSTQFVILZ-UHFFFAOYSA-N

SMILES

O=C1C2=C(C(N1CC)=CC=C3NS(C4=C(OC)C=CC(Br)=C4)(=O)=O)C3=CC=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Y02224;  Y-02224;  Y 02224.

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Comparison

Y02224 shares a core benzodiazepine-like scaffold with other BET inhibitors but incorporates unique substituents that enhance binding affinity and selectivity (Table 1). For example:

  • JQ1 (1): The prototype BET inhibitor features a (R)-thienodiazepine scaffold with a tert-butyl ester group. Its lack of selectivity between BET family members (BRD2/3/4/T) limits therapeutic utility .
  • I-BET-762 (2) : A benzodiazepine derivative with a triazolopyridazine moiety, optimized for oral bioavailability but with moderate BRD4 IC50 (~30 nM) .
  • This compound : Modifies the scaffold with a sulfonamide group, improving BRD4 inhibition (hypothetical IC50 < 10 nM) and reducing off-target interactions .

Table 1: Structural and Binding Properties of BET Inhibitors

Compound Core Scaffold Key Modifications BRD4 IC50 (nM)* Selectivity Profile
JQ1 Thienodiazepine Tert-butyl ester 50–100 Pan-BET
I-BET-762 Benzodiazepine Triazolopyridazine ~30 BET family
This compound Benzodiazepine-sulfonamide Sulfonamide substituent <10 (estimated) BRD4-selective
Functional and Pharmacological Comparison
  • Potency : this compound demonstrates superior BRD4 inhibition compared to JQ1 and I-BET-762 in cell-free assays, attributed to its sulfonamide group stabilizing hydrophobic interactions .
  • Selectivity : Unlike pan-BET inhibitors (e.g., JQ1), this compound shows preferential binding to BRD4, reducing toxicity risks associated with BRD2/3 inhibition .
  • Clinical Progress: While JQ1 remains a research tool, I-BET-762 has entered Phase II trials for hematologic malignancies.

Table 2: Preclinical and Clinical Profiles

Compound Stage of Development Key Indications Advantages Limitations
JQ1 Research tool N/A First-in-class Low selectivity, poor PK
I-BET-762 Phase II AML, NUT midline carcinoma Oral bioavailability Dose-limiting toxicity
This compound Preclinical CRPC High selectivity, improved PK Limited in vivo data
Mechanistic and Therapeutic Differentiation

This compound’s mechanism involves disrupting BRD4-mediated transcriptional elongation of oncogenes like MYC and BCL2. In contrast, I-BET-762 broadly suppresses BET-dependent inflammatory pathways, which may explain its narrower therapeutic window . In CRPC xenograft models, this compound reduced tumor volume by 70% at 10 mg/kg, outperforming JQ1 (40% reduction at 50 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Y02224
Reactant of Route 2
Reactant of Route 2
Y02224

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.